molecular formula C10H19NO4 B8313394 diethyl 2-(propylamino)malonate

diethyl 2-(propylamino)malonate

Cat. No.: B8313394
M. Wt: 217.26 g/mol
InChI Key: QNTZEYDOYZESLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(propylamino)malonate is a malonate ester derivative featuring a propylamine substituent at the α-carbon of the malonate core. Malonate esters, such as diethyl malonate, are widely used as versatile intermediates in organic synthesis due to their ability to undergo nucleophilic substitutions, Michael additions, and cyclization reactions . The introduction of amino substituents (e.g., alkyl or aryl groups) at the α-position enhances their utility in constructing heterocycles, pharmaceuticals, and functional materials .

The propylamino group in this compound likely influences its electronic and steric properties, impacting reactivity in condensation or cycloaddition reactions. For example, alkylamino-substituted malonates are precursors to β-amino acids or heterocyclic scaffolds, which are pivotal in drug discovery .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

diethyl 2-(propylamino)propanedioate

InChI

InChI=1S/C10H19NO4/c1-4-7-11-8(9(12)14-5-2)10(13)15-6-3/h8,11H,4-7H2,1-3H3

InChI Key

QNTZEYDOYZESLO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-(propylamino)malonate can be synthesized through the alkylation of diethyl malonate with propylamine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with propylamine to form diethyl (propylamino)malonate.

Industrial Production Methods

Industrial production of diethyl (propylamino)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(propylamino)malonate undergoes various types of chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group.

    Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.

    Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Alkylated Malonates: Formed through alkylation reactions.

    Malonic Acid Derivatives: Formed through hydrolysis.

    Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

diethyl 2-(propylamino)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of diethyl (propylamino)malonate involves its reactivity as a nucleophile. The propylamino group enhances its nucleophilicity, allowing it to participate in various substitution and addition reactions. The compound can form enolate ions, which are key intermediates in many of its reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares diethyl 2-(propylamino)malonate (hypothetical) with structurally analogous malonate derivatives, highlighting substituent effects on physical properties, synthesis, and applications.

Compound Substituent Molecular Weight Melting Point Synthesis Yield Key Applications
This compound (hypothetical) Propylamino ~231.27 g/mol N/A N/A Potential precursor for β-amino acids or heterocycles (e.g., quinolones, hydantoins).
Diethyl 2-(benzyl(methyl)amino)propanedioate Benzyl(methyl)amino 307.36 g/mol Not reported Not reported Intermediate in hydantoin synthesis for antimicrobial agents.
Diethyl 2-[(3-bromophenyl)amino]methylene malonate 3-Bromophenylaminomethylene 382.17 g/mol 71–73 °C 90% Building block for imidazoquinoline ligands targeting α/β-interfaces.
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene 277.28 g/mol Not reported High (exact yield unspecified) Electrophilic Michael acceptor in [3+2] annulation reactions with arynes.
Diethyl 2-(2-cyanoethyl)malonate 2-Cyanoethyl 213.22 g/mol Not reported Not reported Intermediate in pharmaceutical synthesis (e.g., nitrile-containing drugs).

Key Comparative Insights

Substituent Effects on Reactivity: Alkylamino groups (e.g., propylamino) enhance nucleophilicity at the α-carbon, facilitating condensations or alkylation reactions. In contrast, arylaminomethylene groups (e.g., 3-bromophenylaminomethylene) increase electrophilicity, enabling cycloadditions or heterocycle formation . Bulkier substituents (e.g., benzyl(methyl)amino) may reduce reaction rates due to steric hindrance but improve selectivity in asymmetric syntheses .

Synthetic Efficiency: Diethyl 2-[(3-bromophenyl)amino]methylene malonate achieves a 90% yield via condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate in toluene . This high efficiency contrasts with the lower yields (~49–58%) observed in malonate additions to chalcones or nitroimidazoles .

Biological and Material Applications: 4-Quinolones, derived from ethoxymethylenemalonate precursors, exhibit broad-spectrum antibacterial activity .

Research Findings and Limitations

  • Antibacterial Derivatives: Gould-Jacob reactions using diethyl 2-(ethoxymethylene)malonate yield 4-quinolones, which are effective against Gram-positive and Gram-negative bacteria .
  • Stereochemical Challenges: Amino-substituted malonates often require chiral catalysts or resolving agents to achieve enantioselectivity, as seen in the synthesis of azaindolines using diisopropyl 2-(3-aminopyridin-2-yl)malonate .
  • Thermal Stability: Malonates with electron-withdrawing substituents (e.g., nitro or cyano groups) exhibit lower thermal stability, limiting their use in high-temperature reactions .

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